molecular formula C9H10F2O2 B6322414 4-Ethoxy-2,3-difluoro-6-methylphenol CAS No. 886037-78-1

4-Ethoxy-2,3-difluoro-6-methylphenol

Cat. No.: B6322414
CAS No.: 886037-78-1
M. Wt: 188.17 g/mol
InChI Key: PADWOKYXWPRBPJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluoro-6-methylphenol is an organic compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . This compound is characterized by the presence of ethoxy, difluoro, and methyl groups attached to a phenol ring, making it a unique phenolic derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-difluoro-6-methylphenol can be achieved through various organic reactions. One common method involves the ethoxylation of 2,3-difluoro-6-methylphenol using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-difluoro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2,3-difluoro-6-methylphenol is unique due to the combination of ethoxy, difluoro, and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-ethoxy-2,3-difluoro-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-3-13-6-4-5(2)9(12)8(11)7(6)10/h4,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADWOKYXWPRBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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